(6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone
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Overview
Description
(6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom at the 6th position, a methyl group at the 1st position of the indole ring, and a pyrrolidinyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone typically involves multi-step organic reactions One common method starts with the bromination of 1-methylindole to introduce the bromine atom at the 6th position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6th position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom and pyrrolidinyl-methanone group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the bromine and pyrrolidinyl-methanone groups.
6-Bromoindole: Lacks the methyl and pyrrolidinyl-methanone groups.
1-Methyl-6-bromoindole: Lacks the pyrrolidinyl-methanone group.
Uniqueness
(6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone is unique due to the presence of the bromine atom, methyl group, and pyrrolidinyl-methanone moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15BrN2O |
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Molecular Weight |
307.19 g/mol |
IUPAC Name |
(6-bromo-1-methylindol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H15BrN2O/c1-16-7-4-11-12(8-10(15)9-13(11)16)14(18)17-5-2-3-6-17/h4,7-9H,2-3,5-6H2,1H3 |
InChI Key |
KCHCRLONJQSQDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)C(=O)N3CCCC3 |
Origin of Product |
United States |
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